molecular formula C9H15Cl2N3O2S B14669962 Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride CAS No. 40701-84-6

Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride

Cat. No.: B14669962
CAS No.: 40701-84-6
M. Wt: 300.20 g/mol
InChI Key: ZQTBDCAMFNQZTM-UHFFFAOYSA-N
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Description

Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride is a complex organic compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with hydroxymethyl and methyl groups, and a pseudourea moiety attached via a thioether linkage. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of Hydroxymethyl and Methyl Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the methyl group can be added through alkylation.

    Attachment of the Pseudourea Moiety: The pseudourea moiety is introduced through a reaction with thiourea, forming a thioether linkage.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pseudourea derivatives: Compounds with similar pseudourea moieties.

    Pyridine derivatives: Compounds with similar pyridine ring structures.

Uniqueness

Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form, which enhances its solubility and reactivity.

Properties

CAS No.

40701-84-6

Molecular Formula

C9H15Cl2N3O2S

Molecular Weight

300.20 g/mol

IUPAC Name

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C9H13N3O2S.2ClH/c1-5-8(14)7(3-13)6(2-12-5)4-15-9(10)11;;/h2,13-14H,3-4H2,1H3,(H3,10,11);2*1H

InChI Key

ZQTBDCAMFNQZTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSC(=N)N.Cl.Cl

Origin of Product

United States

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